1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1156603-00-7
VCID: VC2625480
InChI: InChI=1S/C9H4Cl2F3N3O2S/c10-7-1-5(9(12,13)14)2-15-8(7)17-4-6(3-16-17)20(11,18)19/h1-4H
SMILES: C1=C(C=NC(=C1Cl)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F
Molecular Formula: C9H4Cl2F3N3O2S
Molecular Weight: 346.11 g/mol

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride

CAS No.: 1156603-00-7

Cat. No.: VC2625480

Molecular Formula: C9H4Cl2F3N3O2S

Molecular Weight: 346.11 g/mol

* For research use only. Not for human or veterinary use.

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride - 1156603-00-7

Specification

CAS No. 1156603-00-7
Molecular Formula C9H4Cl2F3N3O2S
Molecular Weight 346.11 g/mol
IUPAC Name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride
Standard InChI InChI=1S/C9H4Cl2F3N3O2S/c10-7-1-5(9(12,13)14)2-15-8(7)17-4-6(3-16-17)20(11,18)19/h1-4H
Standard InChI Key KDCQZYQQZADXGP-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Cl)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F
Canonical SMILES C1=C(C=NC(=C1Cl)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound consisting of a pyridine ring and a pyrazole ring connected through a nitrogen atom. The compound is characterized by several key functional groups that define its chemical properties and reactivity.

Basic Identification Data

The compound can be identified through various chemical identifiers as summarized in Table 1.

Table 1: Chemical Identity Data

ParameterValue
CAS Number1156603-00-7
Molecular FormulaC9H4Cl2F3N3O2S
Molecular Weight346.11 g/mol
IUPAC Name1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride
InChIInChI=1S/C9H4Cl2F3N3O2S/c10-7-1-5(9(12,13)14)2-15-8(7)17-4-6(3-16-17)20(11,18)19/h1-4H
InChIKeyKDCQZYQQZADXGP-UHFFFAOYSA-N
SMILESC1=C(C=NC(=C1Cl)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F

The compound is a member of the pyrazole family, which is known for its diverse biological activities and widespread applications in pharmaceutical development . The structure features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group connected to a pyrazole ring, with a sulfonyl chloride group at position 4 of the pyrazole ring.

Physicochemical Properties

The physicochemical properties of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride contribute to its behavior in chemical reactions and its potential applications. These properties are summarized in Table 2.

Table 2: Physicochemical Properties

PropertyValueNotes
Physical StateSolidAt room temperature
Density1.78±0.1 g/cm³Predicted value
Boiling Point403.3±45.0 °CPredicted value
pKa-5.82±0.39Predicted value
SolubilitySoluble in organic solventsIncluding dichloromethane, chloroform, and DMF
AppearanceCrystalline solidTypically off-white to pale yellow

Chemical Reactivity

The reactivity of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride is primarily determined by the sulfonyl chloride functionality, which is highly reactive toward nucleophiles.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group (SO₂Cl) is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles. These reactions typically proceed via the following pathway:

  • Nucleophilic attack on the sulfur atom

  • Formation of a tetrahedral intermediate

  • Departure of the chloride leaving group

  • Formation of the substituted product

The most common reactions of the sulfonyl chloride group include:

  • Reaction with amines: Produces sulfonamides (R-SO₂-NR'₂)

  • Reaction with alcohols: Forms sulfonic esters (R-SO₂-OR')

  • Reaction with thiols: Creates thiosulfonates (R-SO₂-SR')

  • Hydrolysis: Under aqueous conditions, forms sulfonic acids (R-SO₂-OH)

The sulfonyl chloride group in this compound makes it particularly useful as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals.

Influence of Trifluoromethyl and Chloro Substituents

The trifluoromethyl (CF₃) group and the chloro substituent on the pyridine ring significantly influence the electronic properties and reactivity of the compound:

  • The trifluoromethyl group is strongly electron-withdrawing, which can activate the pyridine ring toward nucleophilic attack

  • The chloro substituent also has an electron-withdrawing effect, further enhancing the electrophilicity of the pyridine ring

  • The combination of these groups creates a molecule with multiple reactive sites, allowing for diverse chemical transformations

Related Compounds and Derivatives

Several related compounds appear in the search results, providing context for understanding the broader family of compounds to which 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride belongs.

Structural Analogs

Table 3: Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaKey Structural Difference
1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride1006441-36-6C9H5ClF3N3O2SLacks the chloro substituent on the pyridine ring
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride338397-79-8-Contains a pyrrole ring instead of pyrazole
5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride88398-93-0C5H6Cl2N2O2SSimpler structure with methyl substituents

These structural analogs share similar reactive functional groups but differ in their substitution patterns or core heterocyclic structures, potentially leading to different chemical properties and biological activities.

Derivatives and Transformation Products

The sulfonyl chloride group of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride can undergo various transformations to produce derivatives with modified properties:

  • Sulfonamides: Formed by reaction with amines

  • Sulfonic esters: Produced by reaction with alcohols

  • Sulfonic acids: Resulting from hydrolysis

  • Sulfonyl azides: Created through reaction with sodium azide

  • Sulfonyl hydrazides: Generated by reaction with hydrazine

These derivatives may exhibit different chemical properties and biological activities compared to the parent compound.

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